3-Nitropentane

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

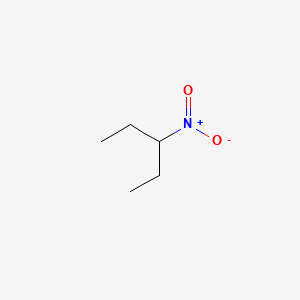

Structure

3D Structure

Propiedades

IUPAC Name |

3-nitropentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3-5(4-2)6(7)8/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXPKOTQRDGEKFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020979 | |

| Record name | 3-Nitropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

551-88-2 | |

| Record name | 3-Nitropentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=551-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitropentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitropentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-NITROPENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DB5UCN3UM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Nitropentane: A Technical Guide for Researchers

An In-depth Examination of its Chemical Properties, Synthesis, and Analytical Characterization

This technical guide provides a comprehensive overview of 3-nitropentane, a secondary nitroalkane of interest to researchers, scientists, and professionals in drug development. While specific research on the biological activities of this compound is limited, this document outlines its fundamental chemical properties, provides detailed hypothetical experimental protocols for its synthesis and analysis, and discusses its potential toxicological profile based on the broader class of aliphatic nitro compounds.

Core Compound Information

Molecular Formula: C₅H₁₁NO₂[1][2]

The chemical structure and key properties of this compound are summarized in the tables below, offering a clear reference for its physical and chemical characteristics.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source |

| CAS Number | 551-88-2 | PubChem[1], Guidechem[2] |

| Molecular Formula | C₅H₁₁NO₂ | PubChem[1], Guidechem[2] |

| Molecular Weight | 117.15 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Canonical SMILES | CCC(CC)--INVALID-LINK--[O-] | PubChem[1] |

| InChI Key | RXPKOTQRDGEKFY-UHFFFAOYSA-N | PubChem[1] |

Table 2: Physicochemical Data

| Property | Value | Source |

| Physical State | Liquid (presumed) | General knowledge |

| Topological Polar Surface Area | 45.8 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Synthesis and Purification

The synthesis of secondary nitroalkanes like this compound can be achieved through several established methods in organic chemistry. A common approach involves the nucleophilic substitution of a suitable alkyl halide with a nitrite salt. Below is a detailed, representative protocol for the laboratory-scale synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 3-bromopentane.

Materials:

-

3-bromopentane

-

Silver nitrite (AgNO₂)

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)

-

Stirring and heating apparatus

Procedure:

-

Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add silver nitrite (1.5 equivalents).

-

Addition of Reactant: Dissolve 3-bromopentane (1.0 equivalent) in anhydrous diethyl ether and add it to the flask.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, filter the reaction mixture to remove the silver bromide precipitate. Wash the precipitate with a small amount of diethyl ether.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by a saturated brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by fractional distillation under reduced pressure.

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: GC-MS Analysis

Objective: To confirm the identity and assess the purity of this compound.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

MSD Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 30-300.

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of the purified this compound in dichloromethane.

-

Perform a serial dilution to obtain a working solution of approximately 10 µg/mL.

-

Inject 1 µL of the working solution into the GC-MS system.

Data Analysis:

-

The retention time of the major peak will be characteristic of this compound under the specified conditions.

-

The mass spectrum should show a molecular ion peak (M+) at m/z 117 and characteristic fragmentation patterns, including the loss of the nitro group (M-46).

Caption: General workflow for the GC-MS analysis of this compound.

NMR Spectroscopic Data

The structure of this compound can be unequivocally confirmed by ¹H and ¹³C NMR spectroscopy. The expected chemical shifts are influenced by the electron-withdrawing nitro group.

Expected ¹H NMR (CDCl₃, 400 MHz) signals:

-

A multiplet corresponding to the proton at the C3 position (methine proton alpha to the nitro group).

-

Multiplets for the two methylene groups at the C2 and C4 positions.

-

Triplets for the two methyl groups at the C1 and C5 positions.

Expected ¹³C NMR (CDCl₃, 100 MHz) signals:

-

A signal for the C3 carbon, significantly downfield due to the attachment of the nitro group.

-

Signals for the C2 and C4 carbons.

-

Signals for the C1 and C5 carbons.

Biological Activity and Drug Development Context

While the nitro group is a known pharmacophore present in various antimicrobial and anticancer agents, there is a notable lack of specific research on the biological activities of this compound in publicly available scientific literature. The biological activity of many nitro compounds is often attributed to the in vivo reduction of the nitro group, which can lead to the formation of reactive nitrogen species that can interact with cellular macromolecules.

Toxicology of Aliphatic Nitro Compounds

The toxicology of aliphatic nitro compounds is an important consideration. In general, these compounds can cause irritation to the skin, eyes, and respiratory tract. Inhalation of high concentrations may lead to central nervous system depression. The metabolism of some nitroalkanes can release nitrite ions, which may lead to methemoglobinemia. It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.

Conclusion

This compound is a secondary nitroalkane with well-defined chemical and physical properties. While its direct applications in drug development and its specific biological activities are yet to be extensively explored, it serves as a representative model for the study of secondary nitroalkanes. The experimental protocols and analytical methods detailed in this guide provide a solid foundation for researchers and scientists working with this and related compounds. As with all nitroalkanes, appropriate safety precautions should be taken during its handling and use. Further research into the biological effects of this compound could reveal novel applications in medicinal chemistry and other scientific fields.

References

An In-depth Technical Guide to the Synthesis and Preparation of 3-Nitropentane

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and preparation of 3-nitropentane, a valuable nitroalkane intermediate in organic synthesis. This document details established synthetic methodologies, including nucleophilic substitution and vapor-phase nitration, complete with experimental protocols. It also presents key physicochemical and spectroscopic data for the characterization of this compound.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and characterization.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁NO₂ | [1][2] |

| Molecular Weight | 117.15 g/mol | [1][3] |

| CAS Number | 551-88-2 | [1] |

| Boiling Point | 156.3 °C at 760 mmHg | [4] |

| Density | 0.943 g/cm³ | [4] |

| Refractive Index | 1.416 | [4] |

Synthesis Methodologies

The preparation of this compound can be achieved through several synthetic routes. The most common methods involve the nucleophilic substitution of a 3-halopentane or the vapor-phase nitration of pentane. An alternative, though less described for this specific compound, is the oxidation of 3-aminopentane.

Synthesis via Nucleophilic Substitution

This method involves the reaction of a 3-halopentane (typically 3-bromopentane or 3-iodopentane) with a nitrite salt, such as silver nitrite (AgNO₂) or sodium nitrite (NaNO₂). The reaction with silver nitrite, while more expensive, often gives higher yields of the nitroalkane compared to the corresponding alkyl nitrite, especially for primary halides. For secondary halides like 3-halopentanes, the yield of the desired nitroalkane is generally lower, in the range of 15%.[5]

Reaction Scheme:

Experimental Protocol: Synthesis of this compound from 3-Iodopentane (Adapted from a general procedure for primary nitroalkanes[5])

Materials:

-

3-Iodopentane

-

Silver nitrite (AgNO₂)

-

Anhydrous diethyl ether

-

Ice bath

-

Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)

-

Filtration apparatus

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, suspend silver nitrite (1.5 molar equivalents) in anhydrous diethyl ether.

-

Cool the suspension in an ice bath with continuous stirring.

-

Add a solution of 3-iodopentane (1 molar equivalent) in anhydrous diethyl ether dropwise to the stirred suspension over a period of 1-2 hours.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated silver iodide and any unreacted silver nitrite.

-

Wash the solid residue with fresh anhydrous diethyl ether and combine the filtrates.

-

Remove the diethyl ether from the filtrate by simple distillation.

-

The crude this compound is then purified by fractional distillation under reduced pressure.

Expected Yield: The yield for secondary nitroalkanes via this method is typically low, around 15%.[5]

Synthesis of Precursor (3-Iodopentane):

3-Iodopentane can be prepared from 3-pentanol by reaction with iodine and triphenylphosphine or via conversion to 3-bromopentane followed by a Finkelstein reaction.[6][7][8]

Logical Relationship of Nucleophilic Substitution Synthesis:

Synthesis via Vapor-Phase Nitration

The vapor-phase nitration of alkanes, including pentane, is an industrial process that typically yields a mixture of isomeric nitroalkanes. The reaction is carried out at high temperatures (around 400-450 °C) and involves a free-radical mechanism. While this method can produce this compound, it also leads to the formation of 1-nitropentane and 2-nitropentane, as well as smaller nitroalkanes due to C-C bond cleavage. The separation of these isomers can be challenging.

Experimental Workflow for Vapor-Phase Nitration:

Synthesis via Oxidation of 3-Aminopentane

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of this compound.

Table 2: ¹³C NMR Spectral Data

| Carbon Atom | Chemical Shift (δ) ppm |

| C3 (CH-NO₂) | ~85-90 |

| C2, C4 (CH₂) | ~25-30 |

| C1, C5 (CH₃) | ~10-15 |

| (Data estimated from typical values and available spectral information[12]) |

Table 3: ¹H NMR Spectral Data (Predicted)

| Proton(s) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H3 (CH-NO₂) | ~4.3-4.6 | Quintet | ~6-7 |

| H2, H4 (CH₂) | ~1.8-2.1 | Sextet | ~7 |

| H1, H5 (CH₃) | ~0.9-1.1 | Triplet | ~7 |

| (Predicted values based on typical spectra of similar compounds) |

Table 4: IR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~2965-2875 | C-H stretch (alkane) | Strong |

| ~1550 | N-O asymmetric stretch (nitro) | Strong |

| ~1370 | N-O symmetric stretch (nitro) | Strong |

| ~1465 | C-H bend (alkane) | Medium |

| (Predicted values based on typical spectra of nitroalkanes) |

Table 5: Mass Spectrometry Data (Predicted Fragmentation)

| m/z | Fragment Ion |

| 117 | [M]⁺ (Molecular Ion) |

| 71 | [M - NO₂]⁺ |

| 88 | [M - C₂H₅]⁺ |

| 57 | [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ |

| 29 | [C₂H₅]⁺ |

| (Predicted fragmentation pattern based on common fragmentation of nitroalkanes) |

Conclusion

This technical guide has outlined the primary methods for the synthesis of this compound, providing detailed protocols and expected outcomes. The nucleophilic substitution of 3-halopentanes offers a direct, albeit potentially low-yielding, route for laboratory-scale synthesis. Vapor-phase nitration, while suitable for industrial production, results in a mixture of isomers requiring careful separation. The oxidation of 3-aminopentane presents an alternative pathway that warrants further investigation. The provided physicochemical and spectroscopic data serve as a crucial reference for the identification and characterization of this compound in research and development settings.

References

- 1. Mechanism of permanganate oxidation of aliphatic amines - UBC Library Open Collections [open.library.ubc.ca]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | CAS#:551-88-2 | Chemsrc [chemsrc.com]

- 5. 3-Bromopentane synthesis - chemicalbook [chemicalbook.com]

- 6. 3-Iodopentane (C5H11I)|Building Block [benchchem.com]

- 7. Solved Devise a synthesis to prepare 3-iodopentane from | Chegg.com [chegg.com]

- 8. 3-Iodopentane|lookchem [lookchem.com]

- 9. This compound | C5H11NO2 | CID 12333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. quora.com [quora.com]

- 11. Sciencemadness Discussion Board - Oxidation of amines to nitro by KMnO4 - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Spectroscopic Profile of 3-Nitropentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-nitropentane (C₅H₁₁NO₂), a nitroalkane of interest in various chemical research domains. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a detailed predictive analysis based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supplemented with data from analogous compounds.

Predicted Spectroscopic Data of this compound

The structural formula of this compound is presented below:

This symmetrical structure is key to interpreting its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to be relatively simple due to the molecule's symmetry. We anticipate three distinct proton signals.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| a | ~4.4 - 4.8 | Quintet | 1H | CH-NO₂ |

| b | ~1.8 - 2.2 | Multiplet | 4H | -CH₂- |

| c | ~0.9 - 1.2 | Triplet | 6H | -CH₃ |

-

Signal a (CH-NO₂): The single proton attached to the carbon bearing the nitro group is expected to be the most deshielded, appearing significantly downfield. Its multiplicity is predicted to be a quintet due to coupling with the four neighboring protons on the two adjacent methylene groups.

-

Signal b (-CH₂-): The four protons of the two equivalent methylene groups will be coupled to both the methine proton and the methyl protons, resulting in a complex multiplet.

-

Signal c (-CH₃): The six protons of the two equivalent terminal methyl groups will appear as a triplet due to coupling with the adjacent methylene protons.

1.1.2. ¹³C NMR Spectroscopy

Due to the symmetry of this compound, the ¹³C NMR spectrum is expected to show only three signals.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Signal | Chemical Shift (δ, ppm) (Predicted) | Assignment |

| 1 | ~85 - 95 | C-NO₂ |

| 2 | ~25 - 35 | -CH₂- |

| 3 | ~10 - 15 | -CH₃ |

The carbon atom directly attached to the electron-withdrawing nitro group will be the most deshielded and appear furthest downfield.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the strong absorptions of the nitro group.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |

| ~2970 - 2880 | Strong | C-H stretch (alkane) |

| ~1550 | Strong | Asymmetric NO₂ stretch[1] |

| ~1465 | Medium | C-H bend (alkane) |

| ~1370 | Strong | Symmetric NO₂ stretch[1] |

The two most prominent and characteristic peaks will be the asymmetric and symmetric stretches of the nitro group, which are definitive for identifying this functional group.[1]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z (Predicted) | Ion |

| 117 | [M]⁺ (Molecular Ion) |

| 71 | [M - NO₂]⁺ |

| 88 | [M - C₂H₅]⁺ |

| 57 | [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ |

| 29 | [C₂H₅]⁺ |

The molecular ion peak at m/z 117 is expected. A significant fragmentation pathway would be the loss of the nitro group (NO₂, 46 Da) to give a peak at m/z 71. Cleavage of the C-C bonds will also lead to the formation of various alkyl fragments.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

NMR Spectroscopy

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse sequence: Standard single pulse.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

Spectral width: -2 to 12 ppm.

-

-

-

¹³C NMR Acquisition:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse sequence: Proton-decoupled single pulse.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

Spectral width: 0 to 220 ppm.

-

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

IR Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Scan range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced via direct injection or through a gas chromatograph (GC-MS). For GC-MS, a dilute solution in a volatile solvent (e.g., dichloromethane) is prepared.

-

MS Acquisition:

-

Instrument: A mass spectrometer with an electron ionization (EI) source.

-

Parameters:

-

Ionization energy: 70 eV.

-

Mass range: m/z 20-200.

-

Ion source temperature: ~200-250 °C.

-

-

Visualizations

The following diagrams illustrate the logical relationships in the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Solubility of 3-Nitropentane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-nitropentane in various organic solvents. Due to the limited availability of specific quantitative experimental data in publicly accessible literature, this document focuses on a qualitative assessment of its expected solubility based on fundamental chemical principles. Furthermore, it offers detailed experimental protocols for the precise determination of its solubility and an introduction to computational models that can be employed for predictive analysis. This guide is intended to be a valuable resource for researchers and professionals working with this compound in fields such as organic synthesis, medicinal chemistry, and formulation science.

Introduction to this compound

This compound (C₅H₁₁NO₂) is a nitroalkane with the nitro group attached to the third carbon of the pentane chain. Its molecular structure, featuring a polar nitro group and a nonpolar alkyl backbone, results in a moderate overall polarity. This amphiphilic character dictates its solubility in different media, a critical parameter for its application in chemical reactions, as a building block for more complex molecules, and in potential pharmaceutical development. Understanding its solubility is paramount for reaction kinetics, purification processes, and formulation design.

Theoretical Assessment of Solubility

The principle of "like dissolves like" is a cornerstone for predicting the solubility of a compound in a given solvent.[1] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. The solubility of this compound is governed by the interplay between the polar nitro group and the nonpolar pentyl chain.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. While the oxygen atoms of the nitro group in this compound can act as hydrogen bond acceptors, the molecule itself lacks a hydrogen bond donor. Therefore, moderate to good solubility is expected in polar protic solvents, driven by dipole-dipole interactions and hydrogen bonding with the nitro group. However, the nonpolar pentyl chain will limit perfect miscibility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide): These solvents possess significant dipole moments but do not have O-H or N-H bonds to donate in hydrogen bonding. They can, however, accept hydrogen bonds and engage in strong dipole-dipole interactions. High solubility of this compound is anticipated in these solvents as they can effectively solvate the polar nitro group without the steric hindrance associated with hydrogen bonding networks, while also interacting favorably with the alkyl portion of the molecule.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and interact primarily through weak van der Waals forces. The nonpolar pentyl chain of this compound will have favorable interactions with these solvents. However, the highly polar nitro group is not well-solvated by nonpolar solvents, leading to an overall expectation of low to moderate solubility.

Lower nitroalkanes are generally sparingly soluble in water but readily soluble in organic solvents.[2][3]

Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Primary Intermolecular Forces |

| Polar Protic | Methanol, Ethanol | Moderate to High | Dipole-dipole, Hydrogen bonding (acceptor), London dispersion |

| Polar Aprotic | Acetone, Ethyl Acetate | High | Dipole-dipole, London dispersion |

| Nonpolar Aromatic | Toluene | Moderate | London dispersion, π-π stacking (minor) |

| Nonpolar Aliphatic | Hexane | Low to Moderate | London dispersion |

| Water | Water | Low (1.3 g/L at 25°C) | Dipole-dipole, Hydrogen bonding (acceptor) |

Experimental Determination of Solubility

For accurate quantitative data, experimental determination of solubility is essential. The following protocols describe the gravimetric and UV-Vis spectrophotometric methods, which are commonly used for this purpose.

Gravimetric Method

This method is straightforward and relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of the solvent.[4][5][6][7]

4.1.1. Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Syringe filters (0.45 µm)

-

Pipettes and volumetric flasks

-

Evaporating dish or pre-weighed beaker

-

Oven

4.1.2. Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The presence of undissolved solute is crucial to ensure saturation.[4]

-

Add a known volume (e.g., 5.00 mL) of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to reach equilibrium. The time to reach equilibrium may need to be determined empirically.[8]

-

-

Sample Separation:

-

Once equilibrium is reached, allow the vial to stand undisturbed in the temperature bath for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette fitted with a syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Transfer the filtered supernatant to a pre-weighed evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For high-boiling point solvents, a vacuum oven at a suitable temperature may be used.

-

Once the solvent is completely evaporated, place the dish in an oven at a temperature below the boiling point of this compound to remove any residual solvent.

-

Cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is achieved.[7]

-

-

Calculation:

-

The mass of the dissolved this compound is the final constant mass of the dish minus the initial mass of the empty dish.

-

Solubility can be expressed in various units, such as g/100 mL, g/L, or mol/L.

-

UV-Vis Spectrophotometric Method

This method is suitable if this compound exhibits a chromophore that absorbs in the UV-Vis range and is particularly useful for determining the solubility of sparingly soluble compounds.[9][10][11][12]

4.2.1. Materials and Equipment

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

All materials listed for the gravimetric method (excluding evaporating dish and oven)

4.2.2. Protocol

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear in the desired concentration range (Beer-Lambert Law).

-

-

Preparation of Saturated Solution and Sample Separation:

-

Follow steps 1 and 2 from the gravimetric protocol (Section 4.1.2).

-

-

Quantification:

-

Take a precise aliquot of the filtered supernatant and dilute it with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

-

Computational Prediction of Solubility

In addition to experimental methods, computational models can provide rapid estimations of solubility, which is particularly useful for solvent screening in the early stages of research and development.

-

UNIFAC (UNIQUAC Functional-group Activity Coefficients): This is a group-contribution method that estimates activity coefficients, which can then be used to predict solubility.[13][14][15][16] The UNIFAC model breaks down molecules into their constituent functional groups and uses pre-determined interaction parameters between these groups to calculate the activity coefficient of the solute in the solvent.

-

COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a quantum chemistry-based model that predicts the chemical potential of a molecule in a liquid.[17][18][19][20] From the chemical potential, various thermodynamic properties, including solubility, can be calculated. COSMO-RS often provides a good qualitative ranking of solvents and can be a powerful tool for solvent selection.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Logical Relationship of Solubility Principles

The diagram below illustrates the logical relationship between the molecular properties of this compound and a solvent, and the resulting solubility.

Caption: Factors influencing the solubility of this compound.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. brainkart.com [brainkart.com]

- 3. lkouniv.ac.in [lkouniv.ac.in]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmacyjournal.info [pharmacyjournal.info]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pharmajournal.net [pharmajournal.net]

- 8. quora.com [quora.com]

- 9. scirp.org [scirp.org]

- 10. ingentaconnect.com [ingentaconnect.com]

- 11. researchgate.net [researchgate.net]

- 12. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC [diva-portal.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. scm.com [scm.com]

- 18. approcess.com [approcess.com]

- 19. COSMO-RS - Wikipedia [en.wikipedia.org]

- 20. scispace.com [scispace.com]

Formation of the 3-Nitropentane Nitronate Ion: A Technical Guide

The study of nitroalkanes and their corresponding anions, nitronates, is of significant interest in organic chemistry, with applications ranging from synthetic methodology to the development of energetic materials. This guide provides a detailed overview of the formation of the 3-nitropentane nitronate ion, intended for researchers, scientists, and professionals in drug development.

Introduction to this compound and its Nitronate Ion

This compound is a secondary nitroalkane, a class of organic compounds characterized by the presence of a nitro group (-NO₂) attached to a secondary carbon atom.[1] Like other primary and secondary nitroalkanes, this compound exhibits acidic properties due to the electron-withdrawing nature of the nitro group, which facilitates the removal of a proton from the adjacent carbon (the α-carbon).[2]

The deprotonation of this compound results in the formation of the this compound nitronate ion (also known as an azinate).[3][4] This process is a key step in the nitro-aci tautomerism, where the nitroalkane is in equilibrium with its tautomeric form, the nitronic acid (or aci-nitro form).[5][6] The nitronate ion is the conjugate base of the nitronic acid.[4] Nitronate ions are important intermediates in several classical organic reactions, including the Henry reaction, the Nef reaction, and the Hass-Bender oxidation.[4][7]

Chemical and Physical Properties

A summary of the key properties of this compound and its corresponding sodium nitronate salt is presented below.

| Property | This compound | This compound Nitronate (Sodium Salt) |

| Molecular Formula | C₅H₁₁NO₂[8] | C₅H₁₀NNaO₂[3] |

| Molecular Weight | 117.15 g/mol [1] | 139.13 g/mol [3] |

| CAS Number | 551-88-2[8][9] | 120127-02-8[3] |

| Canonical SMILES | CCC(CC)--INVALID-LINK--[O-][8] | CC--INVALID-LINK----INVALID-LINK--[O-].[Na+][3] |

| Topological Polar Surface Area | 45.8 Ų[8] | 45.8 Ų[3] |

| IUPAC Name | This compound[1] | sodium this compound[3] |

Formation of the this compound Nitronate Ion

The formation of the this compound nitronate ion is achieved through the deprotonation of the α-carbon. This reaction is a classic acid-base equilibrium.

3.1. Reaction Mechanism and Acidity

Primary and secondary nitroalkanes are considered carbon acids. The α-hydrogen atom can be abstracted by a base, leading to the formation of a resonance-stabilized nitronate ion.[2][7] The acidity of these compounds is significant; for instance, the pKa of nitroalkanes is typically around 17 in aqueous solution, making them much more acidic than typical alkanes.[4]

Interestingly, secondary nitroalkanes are generally more acidic than primary ones. This is attributed to the influence of the molecular structure on the electrostatic interaction between the dipole of the nitro group and the acidic proton.[2] In more substituted nitroalkanes like this compound, the lines of force for this interaction are thought to be channeled through the low-dielectric alkyl groups, which enhances the effective pull on the α-hydrogen and increases its acidity.[2]

The equilibrium for the formation of the this compound nitronate ion can be represented as follows:

3.2. Resonance Stabilization

The stability of the nitronate ion is a key factor driving the acidity of the parent nitroalkane. The negative charge on the α-carbon is delocalized through resonance onto the electronegative oxygen atoms of the nitro group.[2] This delocalization significantly stabilizes the conjugate base.

The resonance structures of the this compound nitronate ion are depicted in the signaling pathway diagram below.

Experimental Protocols

4.1. General Synthesis of a Nitronate Ion

Objective: To generate a solution of a nitronate ion from its corresponding nitroalkane.

Materials:

-

Nitroalkane (e.g., this compound)

-

Anhydrous solvent (e.g., ethanol, methanol, tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO))

-

Base (e.g., sodium hydroxide, potassium hydroxide, sodium methoxide, or sodium ethoxide)

-

Inert atmosphere apparatus (e.g., nitrogen or argon gas line)

-

Standard laboratory glassware

Procedure:

-

The nitroalkane is dissolved in an appropriate anhydrous solvent under an inert atmosphere. The choice of solvent can influence the kinetics and thermodynamics of the deprotonation.[10]

-

A stoichiometric amount of a suitable base is added to the solution. The base can be added as a solid or as a solution in the same solvent. The reaction is often carried out at room temperature or below.

-

The reaction mixture is stirred until the deprotonation is complete. The formation of the nitronate salt, which may precipitate depending on the solvent and concentration, can sometimes be observed visually.

-

The resulting solution or suspension of the nitronate ion can then be used in subsequent reactions (e.g., an alkylation or a Nef reaction) or characterized spectroscopically.

4.2. Characterization Methods

-

UV-Vis Spectroscopy: Nitronate ions typically exhibit strong UV absorption at wavelengths significantly longer than their parent nitroalkanes, often in the range of 230-260 nm. This is due to the extended π-system of the nitronate. Monitoring this absorption can be a useful way to follow the formation of the ion.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the formation of the nitronate. The disappearance of the α-proton signal and shifts in the signals of the adjacent carbons are indicative of nitronate formation.

-

IR Spectroscopy: The symmetric and asymmetric stretching frequencies of the NO₂ group in the nitroalkane (typically around 1550 and 1370 cm⁻¹) are replaced by characteristic absorptions for the C=N-O⁻ group in the nitronate ion.

Quantitative Data

Specific experimental pKa, kinetic, or thermodynamic data for this compound is not available in the search results. However, data for analogous primary and secondary nitroalkanes can provide a useful reference for understanding its reactivity.

| Compound | Type | pKa (in water at 25°C) |

| Nitromethane | Primary | ~10.2[2] |

| Nitroethane | Primary | ~8.6[2] |

| 2-Nitropropane | Secondary | ~7.7[2] |

As shown in the table, the pKa decreases (acidity increases) with increased alkyl substitution at the α-carbon, supporting the principle that secondary nitroalkanes are more acidic than primary ones.[2] It is therefore expected that the pKa of this compound would be in a similar range to that of 2-nitropropane.

Visualizations

The following diagrams illustrate the key chemical transformation and a generalized experimental workflow.

Caption: Reaction mechanism for the formation of the this compound nitronate ion.

Caption: Generalized experimental workflow for nitronate ion formation and use.

References

- 1. This compound | C5H11NO2 | CID 12333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound nitronate | C5H10NNaO2 | CID 3078144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nitronate - Wikipedia [en.wikipedia.org]

- 5. sanibelsymposium.qtp.ufl.edu [sanibelsymposium.qtp.ufl.edu]

- 6. researchgate.net [researchgate.net]

- 7. Nef Reaction [organic-chemistry.org]

- 8. Page loading... [guidechem.com]

- 9. This compound [webbook.nist.gov]

- 10. scispace.com [scispace.com]

Theoretical Conformational Analysis of 3-Nitropentane: An In-depth Technical Guide

Abstract

This technical guide provides a detailed theoretical examination of the conformational landscape of 3-nitropentane. In the absence of direct experimental or computational studies on this specific molecule, this paper constructs a robust conformational analysis by leveraging high-level theoretical data from analogous structures, primarily n-pentane for the carbon backbone and smaller nitroalkanes for the substituent effects of the nitro group. This guide outlines the principal conformers, their predicted relative energies, and the rotational barriers between them. Detailed computational protocols for future studies are proposed, and the underlying logical framework for the conformational analysis is visualized through signaling pathway diagrams. This document is intended for researchers, scientists, and professionals in the fields of computational chemistry, drug development, and materials science who require a deep understanding of the stereochemical properties of nitroalkanes.

Introduction

The three-dimensional structure of a molecule is paramount in determining its physical, chemical, and biological properties. Conformational analysis, the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is therefore a cornerstone of modern chemical research. This compound, a secondary nitroalkane, presents an interesting case for conformational study due to the interplay between the flexible pentane chain and the bulky, polar nitro group at a central position.

Understanding the conformational preferences of this compound is crucial for predicting its reactivity, intermolecular interactions, and potential applications. For instance, in drug design, the bioactive conformation of a molecule is often not its global minimum energy structure. A thorough understanding of the potential energy surface is therefore essential for rational drug development.

This guide will systematically explore the conformational space of this compound. By analogy with the well-studied n-pentane, we will consider the rotations around the C2-C3 and C3-C4 bonds as the primary determinants of the overall shape of the molecule. The influence of the C3-nitro group on the stability of these conformers will then be assessed.

Theoretical Methodology

As no direct computational studies on this compound are available, the data presented herein are derived from high-level theoretical studies on n-pentane and other relevant molecules. The primary source for the energetic data of the pentane backbone is a focal point analysis using advanced ab initio methods such as Møller–Plesset perturbation theory (MP2, MP3) and coupled-cluster theory (CCSD, CCSD(T)) with large basis sets.[1][2]

Proposed Computational Protocol for this compound

For a dedicated theoretical study of this compound, the following computational protocol is recommended to achieve benchmark quality results:

-

Initial Conformational Search: A thorough search of the potential energy surface should be performed using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., PM7), to identify all possible conformers.

-

Geometry Optimization and Frequency Calculations: The geometries of the identified unique conformers should then be optimized using Density Functional Theory (DFT) with a suitable functional that accounts for dispersion forces, such as B3LYP-D3 or ωB97X-D, and a triple-zeta basis set, for example, 6-311+G(d,p). Frequency calculations at the same level of theory are essential to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

High-Level Single-Point Energy Calculations: To obtain highly accurate relative energies, single-point energy calculations should be performed on the DFT-optimized geometries using a higher level of theory, such as CCSD(T) with a large, correlation-consistent basis set (e.g., aug-cc-pVTZ).

-

Solvation Effects: To simulate a condensed-phase environment, the effect of a solvent can be included using a continuum solvation model, such as the Polarizable Continuum Model (PCM), during the DFT optimization and energy calculations.

Conformational Landscape of this compound

The conformational flexibility of this compound is primarily determined by the rotation around the two central C-C bonds: C2-C3 and C3-C4. By analogy with n-pentane, we can define the conformations based on the dihedral angles of the C1-C2-C3-C4 and C2-C3-C4-C5 chains. The main conformations are described as anti (dihedral angle of ~180°) and gauche (dihedral angle of ~60°).

The presence of the nitro group at the C3 position introduces additional steric and electronic effects that will modulate the relative energies of the n-pentane-like conformers. The nitro group is a bulky substituent and will increase the steric strain in conformations where it is brought into close proximity with other bulky groups (the ethyl groups).

Key Conformers of this compound

Based on the n-pentane framework, we can identify four main staggered conformers for this compound. The nitro group is attached to the central carbon (C3).

-

Anti-Anti (AA): This is expected to be the global minimum energy conformer, with both ethyl groups in an anti position relative to each other. This arrangement minimizes steric interactions.

-

Anti-Gauche (AG): One ethyl group is anti and the other is gauche with respect to the carbon backbone. This conformer is expected to be higher in energy than the AA conformer due to a gauche interaction.

-

Gauche-Gauche (G+G+): Both ethyl groups are in a gauche conformation on the same side.

-

Gauche-Gauche (G+G-): The ethyl groups are in gauche conformations on opposite sides. This conformer is expected to be significantly higher in energy due to severe steric hindrance between the two ethyl groups, an effect known as a "syn-pentane" interaction.[3]

Quantitative Conformational Analysis

The following tables summarize the predicted quantitative data for the conformers of this compound, based on high-level computational studies of n-pentane.[1][2] The relative energies are adjusted to qualitatively account for the additional steric bulk of the nitro group.

Table 1: Predicted Relative Energies of this compound Conformers

| Conformer | Dihedral Angles (C1-C2-C3-C4, C2-C3-C4-C5) | Predicted Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| Anti-Anti (AA) | (~180°, ~180°) | 0.00 | ~ 60 |

| Anti-Gauche (AG) | (~180°, ~60°) | ~ 0.8 - 1.2 | ~ 30 |

| Gauche-Gauche (G+G+) | (~60°, ~60°) | ~ 1.5 - 2.0 | ~ 9 |

| Gauche-Gauche (G+G-) | (~60°, -60°) | > 3.5 | < 1 |

Note: The energy values are estimates based on n-pentane data and are expected to be slightly higher for this compound due to the steric influence of the nitro group.

Table 2: Estimated Rotational Barriers in this compound

| Rotation | Initial Conformer | Final Conformer | Estimated Barrier Height (kcal/mol) |

| C2-C3 | Anti-Anti | Eclipsed | ~ 3.5 - 4.5 |

| C2-C3 | Anti-Gauche | Eclipsed | ~ 3.5 - 4.5 |

| C3-NO2 | - | - | ~ 6 - 9 |

Note: The barrier for the C3-NO2 rotation is estimated from studies on substituted nitroaromatics and is expected to be significant.[4]

Visualizations

The following diagrams, generated using the DOT language, illustrate the key relationships in the conformational analysis of this compound.

Caption: Conformational interconversion pathway for this compound.

References

Methodological & Application

Application Notes and Protocols: 3-Nitropentane as a Reagent in the Henry Reaction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 3-nitropentane in the Henry (nitroaldol) reaction. The document details the reagent's characteristics, offers standardized experimental protocols, and discusses the synthetic potential of the resulting β-nitro alcohol products, particularly in the context of drug discovery and development.

Introduction

The Henry reaction is a powerful C-C bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, yielding a β-nitro alcohol.[1] This reaction is of significant interest in organic synthesis due to the versatility of the nitro group, which can be transformed into a variety of other functional groups, such as amines, ketones, or nitroalkenes.[1] The resulting β-amino alcohols, obtained after reduction of the nitro group, are crucial structural motifs in many biologically active compounds and pharmaceuticals.[2]

This compound, a secondary nitroalkane, serves as a unique reagent in the Henry reaction. Its structure presents specific steric challenges that influence its reactivity and the stereochemical outcome of the reaction. Understanding these characteristics is crucial for its effective application in complex molecule synthesis.

Reagent Characteristics: this compound

This compound is a secondary nitroalkane characterized by a nitro group attached to the third carbon of a pentane chain. This structure leads to significant steric hindrance around the acidic α-carbon, which has a profound impact on its reactivity in the Henry reaction.

-

Reactivity: Compared to less hindered nitroalkanes like nitromethane or 1-nitropentane, this compound exhibits lower reactivity.[3] The bulky ethyl groups flanking the α-carbon impede the approach of both the base for deprotonation and the subsequent nucleophilic attack on the carbonyl electrophile. Consequently, reactions involving this compound may require more forcing conditions (e.g., stronger bases, higher temperatures, or longer reaction times) to achieve reasonable conversion.

-

Stereoselectivity: The reaction of this compound with an aldehyde generates a product with two adjacent stereocenters, leading to the formation of diastereomers (syn and anti). Despite its lower reactivity, the steric bulk of this compound can lead to moderate to good diastereoselectivity.[3] The specific diastereomeric ratio is highly dependent on the reaction conditions, including the choice of catalyst, solvent, and temperature.

Quantitative Data

Specific quantitative data for the Henry reaction using this compound is limited in the available literature. However, by drawing comparisons with other secondary nitroalkanes, a general performance expectation can be established. The following tables provide representative data for the Henry reaction of secondary nitroalkanes with aromatic and aliphatic aldehydes, which can serve as a benchmark for reactions involving this compound.

Table 1: Representative Performance of Nitropentane Isomers in the Henry Reaction with Benzaldehyde [3]

| Nitropentane Isomer | Structure | Type | Expected Reactivity | Expected Diastereoselectivity (syn:anti) | Key Considerations |

| 1-Nitropentane | CH₃(CH₂)₃CH₂NO₂ | Primary | High | Not Applicable | Prone to side reactions like elimination to form nitroalkenes. |

| 2-Nitropentane | CH₃(CH₂)₂CH(NO₂)CH₃ | Secondary | Moderate | Moderate to Good | Diastereomeric ratio is influenced by the catalyst and reaction conditions. |

| This compound | CH₃CH₂CH(NO₂)CH₂CH₃ | Secondary | Low | Moderate to Good | Increased steric hindrance generally leads to lower reaction rates. |

Table 2: Representative Data for Henry Reaction of Secondary Nitroalkanes with Various Aldehydes

| Nitroalkane | Aldehyde | Catalyst/Base | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) |

| Nitroethane | Benzaldehyde | Cu(OAc)₂/Chiral Ligand | EtOH | 24 | 85 | 92:8 |

| Nitropropane | 4-Chlorobenzaldehyde | DBU | THF | 12 | 78 | 85:15 |

| Nitroethane | Cyclohexanecarboxaldehyde | TBAF | THF | 48 | 65 | 70:30 |

| Nitropropane | Isobutyraldehyde | K₂CO₃ | Neat | 72 | 50 | 60:40 |

Note: This table is a compilation of representative data from various sources for illustrative purposes and does not represent specific results for this compound.

Experimental Protocols

The following protocols provide detailed methodologies for conducting the Henry reaction with this compound. These can be adapted and optimized for specific substrates and desired outcomes.

Protocol 1: General Procedure for the Base-Catalyzed Henry Reaction

This protocol describes a general method for the reaction of this compound with an aldehyde using a common organic base.

Materials:

-

This compound

-

Aldehyde (e.g., Benzaldehyde, freshly distilled)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the aldehyde (1.0 mmol) in anhydrous THF (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.2 mmol).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add DBU (0.2 mmol) dropwise to the stirred solution.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC). Due to the lower reactivity of this compound, the reaction may require several hours to reach completion.

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired β-nitro alcohol.

-

Characterize the product and determine the diastereomeric ratio by ¹H NMR spectroscopy.

Protocol 2: Diastereoselective Henry Reaction using a Copper(II) Catalyst

This protocol employs a copper(II) catalyst system, which can offer improved diastereoselectivity in the Henry reaction.

Materials:

-

This compound

-

Aromatic aldehyde

-

Copper(II) acetate (Cu(OAc)₂)

-

Chiral bis(oxazoline) ligand

-

Triethylamine (Et₃N)

-

Ethanol (EtOH)

-

Standard workup and purification reagents as in Protocol 1

Procedure:

-

In a round-bottom flask, dissolve Cu(OAc)₂ (0.1 mmol, 10 mol%) and the chiral bis(oxazoline) ligand (0.11 mmol, 11 mol%) in ethanol (2 mL).

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the catalyst complex.

-

Add the aromatic aldehyde (1.0 mmol) to the catalyst solution.

-

Add this compound (1.5 mmol) to the reaction mixture.

-

Cool the mixture to the desired temperature (e.g., 0 °C or room temperature) and add triethylamine (1.2 mmol).

-

Stir the reaction and monitor its progress by TLC.

-

Once the reaction is complete, concentrate the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to isolate the β-nitro alcohol.

-

Determine the yield and diastereomeric ratio by ¹H NMR spectroscopy.

Visualization of Experimental Workflow and Reaction Mechanism

Applications in Drug Development

While direct applications of products from the Henry reaction of this compound in signaling pathways are not extensively documented, the resulting β-nitro alcohols are valuable intermediates for the synthesis of β-amino alcohols. These, in turn, are key structural motifs in a wide array of pharmaceuticals.

The general synthetic utility in drug development is outlined below:

The β-amino alcohol scaffold is present in numerous drugs, including certain β-blockers and antiviral agents. The stereochemistry of the two adjacent chiral centers, established during the Henry reaction, is often critical for the biological activity of the final drug molecule. Therefore, the development of stereoselective Henry reactions using hindered nitroalkanes like this compound is an area of active research.

Conclusion

This compound is a challenging but potentially valuable reagent in the Henry reaction. Its steric bulk leads to lower reactivity but can be exploited to achieve good diastereoselectivity. The protocols provided herein offer a starting point for the synthesis of β-nitro alcohols derived from this compound. While direct biological applications of these specific adducts are not yet widely reported, their conversion to chiral β-amino alcohols opens avenues for the synthesis of novel and complex drug candidates. Further research into catalytic systems that can overcome the low reactivity of this compound while maximizing stereocontrol is warranted to fully unlock its synthetic potential.

References

Application Notes and Protocols: Stereoselectivity of the Henry Reaction with 3-Nitropentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Henry (nitro-aldol) reaction is a powerful carbon-carbon bond-forming reaction in organic synthesis, involving the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[1] This reaction is of significant interest in drug development as the resulting β-nitro alcohols are versatile intermediates that can be readily converted into valuable building blocks such as β-amino alcohols and α-hydroxy carboxylic acids.[2] When a secondary nitroalkane like 3-nitropentane is used, the reaction creates two adjacent stereocenters, making the control of stereoselectivity a critical aspect. This document provides detailed application notes and protocols for controlling the stereoselectivity of the Henry reaction using this compound.

Due to increased steric hindrance around the α-carbon compared to other nitropentane isomers, this compound generally exhibits lower reactivity.[3] However, it can still achieve moderate to good diastereoselectivity under optimized conditions.[3] The choice of catalyst, solvent, and reaction conditions plays a crucial role in steering the reaction towards the desired stereoisomer (syn or anti) and achieving high enantiomeric excess.

Data Presentation

The stereochemical outcome of the Henry reaction is highly dependent on the specific catalyst and reaction conditions employed. While specific data for this compound is limited in the literature, the following tables provide representative data for analogous secondary nitroalkanes to illustrate the expected stereoselectivities.

Table 1: Comparison of Nitropentane Isomers in the Henry Reaction with Benzaldehyde [3]

| Nitropentane Isomer | Structure | Type | Expected Reactivity | Expected Diastereoselectivity (syn:anti) | Key Considerations |

| 1-Nitropentane | CH₃(CH₂)₃CH₂NO₂ | Primary | High | Not Applicable | Prone to elimination side reactions. |

| 2-Nitropentane | CH₃(CH₂)₂CH(NO₂)CH₃ | Secondary | Moderate | Moderate to Good | Diastereomeric ratio is catalyst and condition dependent. |

| This compound | CH₃CH₂CH(NO₂)CH₂CH₃ | Secondary | Low | Moderate to Good | Increased steric hindrance leads to lower reaction rates. |

Table 2: Representative Stereoselectivity in the Henry Reaction of Secondary Nitroalkanes with Aromatic Aldehydes

| Entry | Nitroalkane | Aldehyde | Catalyst/Conditions | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

| 1 | Nitropropane | Benzaldehyde | Uncatalyzed, Water/DMSO | - | 3:1 | - |

| 2 | Nitroethane | 4-Nitrobenzaldehyde | Chiral Guanidine Catalyst | 85 | 95:5 | 92 (syn) |

| 3 | Nitroethane | Benzaldehyde | Cu(OAc)₂/Chiral Ligand | 90 | >95:5 | 95 (syn) |

| 4 | Nitropropane | 4-Chlorobenzaldehyde | Chiral Diamine-Cu(II) | 92 | 1: >19 | 98 (anti) |

Note: The data in Table 2 is based on published results for nitropropane and nitroethane and serves as a guideline for expected outcomes with this compound. Optimization of reaction conditions is essential.

Experimental Protocols

The following are detailed protocols for performing the diastereoselective and enantioselective Henry reaction with this compound.

Protocol 1: Diastereoselective Henry Reaction using a Simple Base Catalyst

This protocol aims to achieve diastereoselectivity in the Henry reaction of this compound with an aromatic aldehyde using a common organic base.

Materials:

-

This compound

-

Aromatic aldehyde (e.g., Benzaldehyde)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aromatic aldehyde (1.0 mmol, 1.0 equiv).

-

Dissolve the aldehyde in anhydrous THF (5 mL).

-

Add this compound (1.2 mmol, 1.2 equiv) to the solution.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add DBU (0.2 mmol, 0.2 equiv) dropwise to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the syn and anti diastereomers.

-

Determine the yield and diastereomeric ratio by ¹H NMR spectroscopy.

Protocol 2: Enantioselective Henry Reaction using a Chiral Copper(II)-Bis(oxazoline) Catalyst

This protocol is designed to achieve high enantioselectivity in the Henry reaction of this compound using a chiral metal catalyst.

Materials:

-

This compound

-

Aromatic aldehyde (e.g., 4-Nitrobenzaldehyde)

-

Copper(II) acetate (Cu(OAc)₂)

-

Chiral bis(oxazoline) ligand (e.g., (4S,4'S)-2,2'-(propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole))

-

Anhydrous Ethanol (EtOH)

-

Triethylamine (Et₃N)

-

Standard workup and purification reagents as in Protocol 1

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve Cu(OAc)₂ (0.1 mmol, 10 mol%) and the chiral bis(oxazoline) ligand (0.11 mmol, 11 mol%) in anhydrous ethanol (2 mL).

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the chiral catalyst complex.

-

Add the aromatic aldehyde (1.0 mmol, 1.0 equiv) to the catalyst solution.

-

Add this compound (1.5 mmol, 1.5 equiv) to the reaction mixture.

-

Cool the reaction to the desired temperature (e.g., 0 °C or -20 °C).

-

Add triethylamine (1.2 mmol, 1.2 equiv) dropwise.

-

Stir the reaction and monitor its progress by TLC.

-

Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.

-

Perform an aqueous workup as described in Protocol 1.

-

Purify the crude product by flash column chromatography.

-

Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).

Mandatory Visualizations

Reaction Mechanism and Stereochemical Control

The stereochemical outcome of the Henry reaction is determined at the C-C bond formation step. The relative orientation of the nitronate and the aldehyde in the transition state dictates whether the syn or anti diastereomer is formed. Chiral catalysts create a chiral environment that favors one transition state over the other, leading to enantioselectivity.

References

Application of 3-Nitropentane in Michael Addition Reactions: A Guide for Synthetic Chemists

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone of carbon-carbon bond formation in organic synthesis. Nitroalkanes are particularly effective Michael donors due to the electron-withdrawing nature of the nitro group, which increases the acidity of the α-protons. This facilitates the formation of a nitronate anion, a soft nucleophile that readily participates in conjugate additions. The resulting γ-nitro carbonyl compounds are valuable synthetic intermediates, as the nitro group can be further transformed into a variety of functional groups, including amines, ketones, or oximes, rendering them critical synthons in the preparation of complex molecules and pharmacologically active compounds.

While extensive literature exists for the Michael addition of primary nitroalkanes like nitromethane and nitroethane, as well as the secondary nitroalkane 2-nitropropane, specific examples detailing the use of 3-nitropentane are less common. However, the principles governing the reactivity of other secondary nitroalkanes can be directly applied to this compound, allowing for its effective use in the synthesis of complex molecular architectures. This document provides a generalized framework, including application notes and protocols, for the utilization of this compound as a Michael donor.

Key Applications

The Michael addition of this compound to various acceptors, such as α,β-unsaturated ketones, esters, and nitriles, provides access to compounds bearing a quaternary carbon center adjacent to a nitro group. This structural motif is of significant interest in medicinal chemistry and materials science. The steric bulk of the ethyl groups in this compound can influence the stereochemical outcome of the reaction, offering potential for diastereoselective transformations.

Advantages of using this compound as a Michael donor:

-

Formation of Quaternary Carbon Centers: The use of a secondary nitroalkane like this compound allows for the direct construction of a carbon atom substituted with four different groups.

-

Synthetic Versatility of the Adducts: The resulting γ-nitro compounds can be converted into a wide array of other functional groups. For instance, reduction of the nitro group yields γ-amino compounds, which are precursors to various heterocycles and biologically active molecules.

-

Potential for Diastereoselectivity: The stereochemistry of the Michael addition can often be controlled by the choice of catalyst and reaction conditions, leading to the selective formation of one diastereomer over another.

Reaction Mechanism and Experimental Workflow

The Michael addition of this compound proceeds via the formation of a nitronate anion in the presence of a base. This anion then attacks the β-carbon of the α,β-unsaturated acceptor, forming a new carbon-carbon bond and an enolate intermediate. Subsequent protonation yields the final γ-nitro adduct.

Caption: A generalized experimental workflow for the Michael addition of this compound.

Representative Data

The following tables summarize representative quantitative data for the Michael addition of secondary nitroalkanes to various acceptors, which can be considered analogous to reactions with this compound. These data are intended to provide a general expectation of yields and stereoselectivities.

Table 1: Base-Catalyzed Michael Addition of Secondary Nitroalkanes to Chalcone Derivatives

| Entry | Michael Acceptor (Chalcone Derivative) | Base | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Chalcone | DBU | CH2Cl2 | 24 | 85 | 1:1 |

| 2 | 4'-Methylchalcone | TMG | THF | 36 | 78 | 1.2:1 |

| 3 | 4-Chlorochalcone | K2CO3 | Acetonitrile | 48 | 72 | 1:1 |

DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene; TMG = 1,1,3,3-Tetramethylguanidine

Table 2: Organocatalyzed Asymmetric Michael Addition of Secondary Nitroalkanes to Enones

| Entry | Michael Acceptor (Enone) | Organocatalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr | ee (%) |

| 1 | Cyclohexenone | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (10) | Toluene | 25 | 48 | 92 | >20:1 | 95 |

| 2 | Cyclopentenone | Thiourea Catalyst (5) | CH2Cl2 | 0 | 72 | 88 | 15:1 | 92 |

| 3 | Benzylideneacetone | Cinchona Alkaloid Derivative (10) | Toluene | 25 | 60 | 85 | 10:1 | 90 |

ee = enantiomeric excess

Experimental Protocols

The following are generalized protocols for performing Michael addition reactions with this compound. Researchers should optimize these conditions for their specific substrates.

Protocol 1: General Procedure for Base-Catalyzed Michael Addition

This protocol describes a general method for the base-catalyzed Michael addition of this compound to an α,β-unsaturated ketone.

Materials:

-

This compound

-

α,β-Unsaturated ketone (e.g., chalcone)

-

Base (e.g., DBU, TMG, or K2CO3)

-

Anhydrous solvent (e.g., Dichloromethane (CH2Cl2), Tetrahydrofuran (THF), or Acetonitrile)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

To a stirred solution of the α,β-unsaturated ketone (1.0 mmol) in the chosen anhydrous solvent (10 mL) at room temperature, add this compound (1.2 mmol, 1.2 equivalents).

-

Add the base (1.5 mmol, 1.5 equivalents for K2CO3; 0.2 mmol, 0.2 equivalents for DBU or TMG) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (10 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na2SO4.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired γ-nitro ketone.

Protocol 2: General Procedure for Organocatalyzed Asymmetric Michael Addition

This protocol outlines a general method for the enantioselective Michael addition of this compound to an enone using a chiral organocatalyst.

Materials:

-

This compound

-

Enone (e.g., cyclohexenone)

-

Chiral organocatalyst (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol or a thiourea-based catalyst)

-

Anhydrous solvent (e.g., Toluene or CH2Cl2)

-

Saturated aqueous NH4Cl solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

In a dry reaction vessel, dissolve the chiral organocatalyst (0.1 mmol, 10 mol%) in the anhydrous solvent (5 mL) at the desired reaction temperature (e.g., 25 °C or 0 °C).

-

Add the enone (1.0 mmol) to the catalyst solution and stir for 10 minutes.

-

Add this compound (1.5 mmol, 1.5 equivalents) to the reaction mixture.

-

Stir the reaction and monitor its progress by TLC.

-

Once the reaction is complete, quench with saturated aqueous NH4Cl solution (10 mL).

-